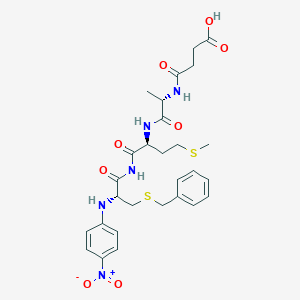
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide (SAMBA) is a peptide substrate used in biochemical research to study the activity of proteases. SAMBA is a synthetic peptide that mimics the natural substrate of proteases, allowing researchers to study the activity of these enzymes in vitro. We will also list future directions for research on SAMBA.
Mecanismo De Acción
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The fluorescence can be measured using a fluorometer, allowing researchers to monitor the activity of proteases in real-time. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is cleaved by a wide range of proteases, including trypsin, chymotrypsin, and elastase. The cleavage of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide by a protease releases a 4-nitroaniline molecule, which emits fluorescence when excited by light.
Efectos Bioquímicos Y Fisiológicos
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has no direct biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying the activity of proteases in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, meaning that its composition is well-defined and consistent. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also a fluorogenic substrate, allowing researchers to monitor the activity of proteases in real-time. However, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has some limitations. It is not a natural substrate of proteases, meaning that its activity may not accurately reflect the activity of proteases in vivo. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also relatively expensive compared to other peptide substrates.
Direcciones Futuras
There are several future directions for research on N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide. One area of research is the development of new N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide-like substrates that better mimic the natural substrates of proteases. Another area of research is the use of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide in drug discovery. Proteases are involved in many diseases, including cancer and Alzheimer's disease, and drugs that target proteases could have therapeutic potential. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to screen potential protease inhibitors for drug discovery. Finally, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to study the activity of proteases in vivo, potentially leading to new insights into the role of proteases in disease.
Métodos De Síntesis
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The peptide is assembled on a resin using a stepwise process, and the Fmoc groups are removed by treatment with piperidine. The peptide is then cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that cleave peptide bonds in proteins and peptides, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune defense. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used to study the activity of proteases in vitro, allowing researchers to better understand the mechanisms of these enzymes and develop new drugs that target them.
Propiedades
Número CAS |
117823-37-7 |
|---|---|
Nombre del producto |
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide |
Fórmula molecular |
C28H35N5O8S2 |
Peso molecular |
633.7 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2R)-3-benzylsulfanyl-2-(4-nitroanilino)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H35N5O8S2/c1-18(29-24(34)12-13-25(35)36)26(37)31-22(14-15-42-2)27(38)32-28(39)23(17-43-16-19-6-4-3-5-7-19)30-20-8-10-21(11-9-20)33(40)41/h3-11,18,22-23,30H,12-17H2,1-2H3,(H,29,34)(H,31,37)(H,35,36)(H,32,38,39)/t18-,22-,23-/m0/s1 |
Clave InChI |
ZXTNGMVBXFPSKT-TZYHBYERSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canónico |
CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Otros números CAS |
117823-37-7 |
Sinónimos |
N-succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide SAMBN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



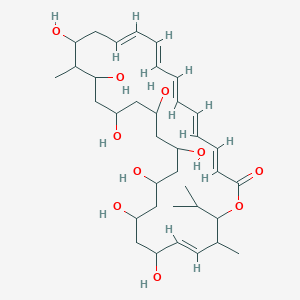
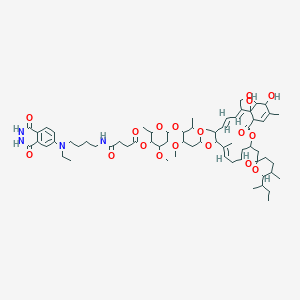
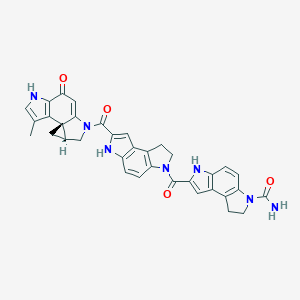
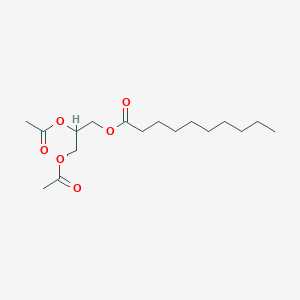
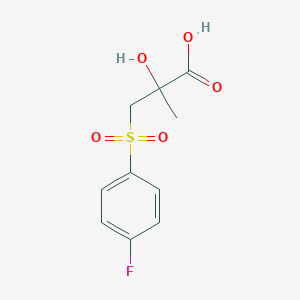
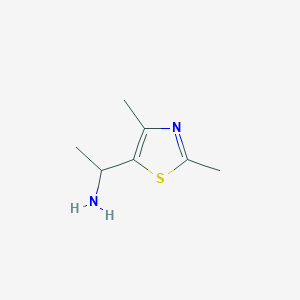
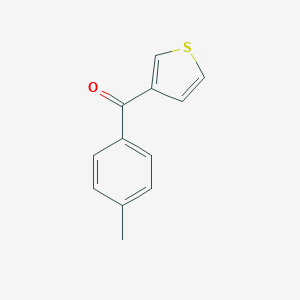
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
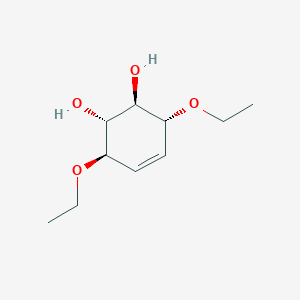
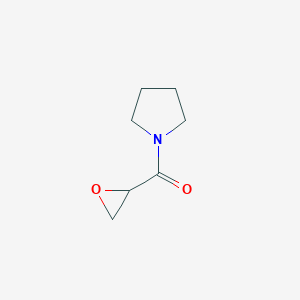
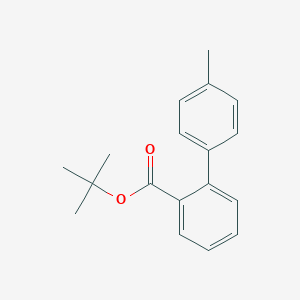
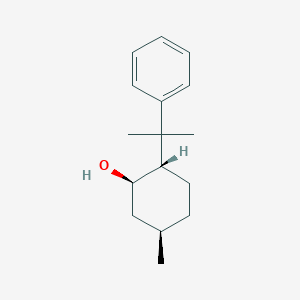
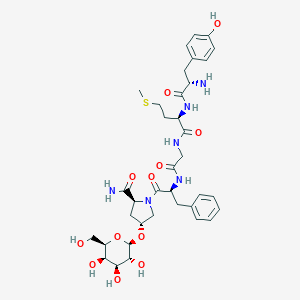
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)